molecular formula C5H5BrClN B3356225 3-Bromopyridine hydrochloride CAS No. 65520-08-3

3-Bromopyridine hydrochloride

Cat. No.: B3356225
CAS No.: 65520-08-3
M. Wt: 194.46 g/mol
InChI Key: XLHLOYUCIKWPAI-UHFFFAOYSA-N
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Description

3-Bromopyridine hydrochloride: is an organic compound with the molecular formula C5H5BrClN . It is a derivative of pyridine, where a bromine atom is substituted at the third position of the pyridine ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrobromic Acid Method: One common method involves the reaction of pyridine with hydrobromic acid in the presence of hydrogen peroxide.

    Bromine and Sulfuric Acid Method: Another method involves the dropwise addition of bromine to pyridine in the presence of sulfuric acid.

Industrial Production Methods: The industrial production of 3-Bromopyridine hydrochloride typically follows the hydrobromic acid method due to its simplicity and cost-effectiveness. The process involves mixing pyridine with hydrobromic acid and hydrogen peroxide, followed by purification to obtain the final product .

Scientific Research Applications

Chemistry: 3-Bromopyridine hydrochloride is widely used as a building block in organic synthesis. It is a key intermediate in the synthesis of various heterocyclic compounds and ligands for catalysis .

Biology and Medicine: In medicinal chemistry, it is used to synthesize biologically active molecules, including potential drug candidates. Its derivatives have shown activity against various biological targets .

Industry: In the agrochemical industry, it is used to synthesize pesticides and herbicides. Its derivatives are also used in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of 3-Bromopyridine hydrochloride involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles. In coupling reactions, it facilitates the formation of carbon-carbon and carbon-nitrogen bonds through the action of metal catalysts .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specific synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-bromopyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN.ClH/c6-5-2-1-3-7-4-5;/h1-4H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHLOYUCIKWPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334869
Record name 3-Bromopyridine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65520-08-3
Record name 3-Bromopyridine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromopyridine hydrochloride
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3-Bromopyridine hydrochloride
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3-Bromopyridine hydrochloride
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3-Bromopyridine hydrochloride
Reactant of Route 5
3-Bromopyridine hydrochloride
Reactant of Route 6
3-Bromopyridine hydrochloride

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